molecular formula C6H14INO B14385555 3-Amino-1-iodohexan-2-ol CAS No. 89357-70-0

3-Amino-1-iodohexan-2-ol

Katalognummer: B14385555
CAS-Nummer: 89357-70-0
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: RYJVQCINJQXEGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-iodohexan-2-ol is an organic compound that features both an amino group and an iodine atom attached to a hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-iodohexan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-iodohexan-2-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-iodohexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-1-iodohexan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-iodohexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.

    3-Amino-1-chlorohexan-2-ol: Contains a chlorine atom instead of iodine.

    3-Amino-1-fluorohexan-2-ol: Features a fluorine atom instead of iodine.

Uniqueness

3-Amino-1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different reactivity patterns .

Eigenschaften

CAS-Nummer

89357-70-0

Molekularformel

C6H14INO

Molekulargewicht

243.09 g/mol

IUPAC-Name

3-amino-1-iodohexan-2-ol

InChI

InChI=1S/C6H14INO/c1-2-3-5(8)6(9)4-7/h5-6,9H,2-4,8H2,1H3

InChI-Schlüssel

RYJVQCINJQXEGA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(CI)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.